N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC16389058
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20ClN5 |
|---|---|
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N5.ClH/c1-4-16-9-11(8-15-16)7-13-12-5-6-14-17(12)10(2)3;/h5-6,8-10,13H,4,7H2,1-3H3;1H |
| Standard InChI Key | NLGZNVWAMDCRCL-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CNC2=CC=NN2C(C)C.Cl |
Introduction
Chemical Identity and Structural Features
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a hydrochloride salt with the systematic IUPAC name N-[(1-ethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine hydrochloride . The molecule consists of two pyrazole rings: one substituted with an ethyl group at the 1-position and a methylamine group at the 4-position, and the other bearing an isopropyl group at the 1-position (Figure 1). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀ClN₅ | |
| Molecular Weight | 269.77 g/mol | |
| SMILES Notation | CCN1C=C(C=N1)CNC2=CC=NN2C(C)C.Cl | |
| InChI Key | NLGZNVWAMDCRCL-UHFFFAOYSA-N |
The compound’s three-dimensional structure, determined via X-ray crystallography in related pyrazole derivatives, reveals planar pyrazole rings with bond lengths consistent with aromatic heterocycles (e.g., C–N bonds averaging 1.33–1.37 Å) . The ethyl and isopropyl substituents introduce steric bulk, potentially influencing molecular interactions in biological systems .
Physicochemical Properties
The compound’s physicochemical profile, derived from PubChem data and computational analyses, includes:
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 58.4 Ų | |
| LogP (Octanol-Water) | 2.81 (predicted) |
The moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in biological systems. The presence of multiple nitrogen atoms enhances solubility in polar solvents, while the isopropyl group contributes to hydrophobic interactions .
Structural and Crystallographic Analysis
X-ray diffraction studies of structurally related compounds (e.g., 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) reveal critical insights into molecular conformation . Key structural parameters include:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C–N Bond Length | 1.333–1.484 | |
| Dihedral Angle (Pyrazole Rings) | 179.7° | |
| Unit Cell Dimensions | a = 9.5677 Å, b = 8.1755 Å, c = 14.846 Å |
The near-planar arrangement of the pyrazole and pyrimidine rings minimizes steric strain, while the isopropyl group adopts a staggered conformation to reduce van der Waals repulsions . These features are critical for molecular packing in crystalline lattices and ligand-receptor binding.
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